Fluorizoline: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
Fluorizoline: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorizoline is a synthetic diaryl trifluorothiazoline compound that has emerged as a potent inducer of apoptosis in various cancer cell lines, acting independently of the p53 tumor suppressor protein. It exerts its cytotoxic effects by directly binding to prohibitins (PHB1 and PHB2), mitochondrial chaperone proteins, leading to the upregulation of pro-apoptotic BCL-2 family members NOXA and BIM. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth analysis of the experimental methodologies used to characterize its biological activity and mechanism of action.
Chemical Structure and Properties
Fluorizoline is chemically known as 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole. Its structure is characterized by a central trifluoromethylated dihydrothiazoline ring substituted with two 4-chlorophenyl groups.
| Property | Value | Reference |
| IUPAC Name | 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole | |
| Molecular Formula | C₁₆H₁₀Cl₂F₃NS | [1] |
| Molecular Weight | 390.2 g/mol | [1] |
| CAS Number | 1362243-70-6 | [1] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO |
Synthesis of Fluorizoline
Experimental Protocol: Synthesis of Fluorizoline
Step 1: Synthesis of 2,2,2-trifluoro-1-(4-chlorophenyl)ethan-1-one.
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To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride catalyst) at a controlled temperature.
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The reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Synthesis of the corresponding thioketone.
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The trifluoromethyl ketone from Step 1 is treated with a thionating agent, such as Lawesson's reagent, in a suitable solvent like toluene.
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The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).
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The solvent is evaporated, and the crude thioketone is purified.
Step 3: Cyclocondensation to form the dihydrothiazoline ring.
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The thioketone is reacted with 2-amino-1-(4-chlorophenyl)ethan-1-ol in the presence of a dehydrating agent or via azeotropic removal of water.
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This cyclocondensation reaction forms the dihydrothiazoline ring.
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The final product, Fluorizoline, is purified by recrystallization or column chromatography.
Characterization: The structure of the synthesized Fluorizoline should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mechanism of Action and Signaling Pathways
Fluorizoline's primary mechanism of action involves the direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[2][3] This interaction disrupts the normal function of prohibitins, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.
Prohibitin Binding and Induction of Apoptosis
Fluorizoline's binding to PHB1 and PHB2 is a critical initiating event. This leads to the upregulation of the pro-apoptotic BH3-only proteins NOXA and, in some cellular contexts, BIM. NOXA and BIM, in turn, neutralize anti-apoptotic BCL-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Involvement of the Integrated Stress Response
Recent studies have shown that Fluorizoline also activates the Integrated Stress Response (ISR). This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global decrease in protein synthesis and the preferential translation of stress-related transcription factors like ATF4 and ATF3. These transcription factors can contribute to the upregulation of NOXA.
Quantitative Biological Data
The pro-apoptotic activity of Fluorizoline has been quantified in various cancer cell lines, particularly in chronic lymphocytic leukemia (CLL).
| Cell Type | Assay | Parameter | Value (µM) | Time Point (hours) | Reference |
| Primary CLL cells | Cell Viability | EC₅₀ | 8.1 ± 0.6 | 24 | |
| Primary CLL cells | Cell Viability | EC₅₀ | 5.5 ± 0.6 | 48 | |
| MEC-1 (CLL cell line) | Cytotoxicity | IC₅₀ | 7.5 | 24, 48, 72 | |
| JVM-3 (CLL cell line) | Cytotoxicity | IC₅₀ | 1.5 | 24, 48, 72 | |
| Normal B cells | Cell Viability | EC₅₀ | 10.9 ± 0.8 | 24 | |
| Normal T cells | Cell Viability | EC₅₀ | 19.1 ± 2.2 | 24 |
Experimental Protocols
Cell Culture and Treatment
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Cell Lines: Human cancer cell lines (e.g., HeLa, Jurkat, CLL cell lines MEC-1, JVM-3) and primary CLL cells from patients.
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Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
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Fluorizoline Preparation: A stock solution of Fluorizoline is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) is run in parallel.
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Preparation: After treatment with Fluorizoline for the desired time, both adherent and floating cells are collected.
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Staining: Cells are washed with cold phosphate-buffered saline (PBS) and resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and propidium iodide (PI) are added to the cell suspension.
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Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
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Analysis: The stained cells are analyzed by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.
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Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NOXA, BIM, cleaved caspase-3, PARP, β-actin as a loading control) overnight at 4°C.
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Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Fluorizoline represents a promising class of anti-cancer compounds with a distinct mechanism of action. Its ability to induce apoptosis in a p53-independent manner by targeting prohibitins makes it a valuable tool for cancer research and a potential lead for the development of novel therapeutics, particularly for malignancies like chronic lymphocytic leukemia. This technical guide provides a foundational understanding of its chemical properties, synthesis, and the experimental methodologies crucial for its continued investigation.
References
- 1. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]
